CP-465022 vs. GYKI52466: Direct Binding Affinity Comparison Reveals >1,100-Fold Higher Potency at the AMPA Receptor Allosteric Site
In a direct head-to-head radioligand binding study using [³H]perampanel displacement from rat forebrain membranes, CP-465022 demonstrated a Kᵢ of 11.2 ± 0.8 nM, whereas GYKI52466 exhibited a Kᵢ of 12.4 ± 1 μM [1]. This represents an approximately 1,107-fold greater binding affinity for CP-465022 at the shared noncompetitive antagonist binding site.
| Evidence Dimension | Binding affinity (Kᵢ) at the noncompetitive AMPA receptor antagonist site |
|---|---|
| Target Compound Data | Kᵢ = 11.2 ± 0.8 nM |
| Comparator Or Baseline | GYKI52466: Kᵢ = 12.4 ± 1 μM (12,400 ± 1,000 nM) |
| Quantified Difference | ~1,107-fold higher affinity for CP-465022 |
| Conditions | [³H]perampanel displacement assay using rat forebrain membranes; values reported as mean ± SEM |
Why This Matters
This >1,100-fold difference in binding affinity directly impacts the working concentration range required for experiments, with CP-465022 enabling studies at nanomolar concentrations where GYKI52466 would be ineffective.
- [1] Synapse (PatSnap). Delving into the Latest Updates on CP-465022 with Synapse. Pharmacology summary referencing Hanada et al. Perampanel: a novel, orally active, noncompetitive AMPA-receptor antagonist. Epilepsia. 2011;52(7):1331-40. View Source
